Cas no 115398-77-1 (1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]-)

1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]- structure
115398-77-1 structure
Product Name:1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]-
CAS No:115398-77-1
MF:C27H25N5O2
MW:451.519705533981
CID:161457
PubChem ID:3087639
Update Time:2025-04-19

1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]-
    • 1H-Isoindole-1,3(2H)-dione, 2-((1-((4-phenyl-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-
    • 2-[[1-[(4-phenylpiperazin-1-yl)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione
    • DTXSID50151071
    • 115398-77-1
    • Inchi: 1S/C27H25N5O2/c33-26-21-10-4-5-11-22(21)27(34)31(26)18-25-28-23-12-6-7-13-24(23)32(25)19-29-14-16-30(17-15-29)20-8-2-1-3-9-20/h1-13H,14-19H2
    • InChI Key: GWGZHGYOVPYUCK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC1=NC2C=CC=CC=2N1CN1CCN(C2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 451.20105
  • Monoisotopic Mass: 451.201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.33
  • Boiling Point: 660.4°Cat760mmHg
  • Flash Point: 353.2°C
  • Refractive Index: 1.711
  • PSA: 61.68

1H-Isoindole-1,3(2H)-dione,2-[[1-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazol-2-yl]methyl]- Related Literature

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